molecular formula C7H9ClN2O B3321685 Pralidoxime chloride, (Z)- CAS No. 13698-37-8

Pralidoxime chloride, (Z)-

Cat. No.: B3321685
CAS No.: 13698-37-8
M. Wt: 172.61 g/mol
InChI Key: HIGSLXSBYYMVKI-UHFFFAOYSA-N
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Description

Pralidoxime chloride, (Z)-, also known as 2-pyridine aldoxime methyl chloride, is a compound belonging to the family of oximes. It is primarily used as an antidote for organophosphate poisoning, which includes exposure to certain pesticides and nerve agents. This compound works by reactivating acetylcholinesterase, an enzyme that is inhibited by organophosphates, thereby alleviating the toxic effects of these substances .

Mechanism of Action

Target of Action

Pralidoxime chloride primarily targets acetylcholinesterase , an enzyme crucial for nerve function . This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. In the context of organophosphate poisoning, acetylcholinesterase is inactivated, leading to an accumulation of acetylcholine and subsequent overstimulation of nerves .

Mode of Action

Organophosphates, such as certain pesticides and nerve gases, inactivate acetylcholinesterase by binding to its esteratic site . Pralidoxime chloride acts as an antidote by reactivating acetylcholinesterase. It achieves this by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase, if administered within 24 hours of exposure .

Biochemical Pathways

The primary biochemical pathway affected by pralidoxime chloride is the cholinergic synapse . By reactivating acetylcholinesterase, pralidoxime chloride allows for the breakdown of accumulated acetylcholine, thereby restoring normal function at neuromuscular junctions .

Pharmacokinetics

The pharmacokinetics of pralidoxime chloride involve its distribution mainly outside of the central nervous system . It is metabolized in the liver and excreted in the urine, with 80% excreted as metabolites and unchanged drug . The time to peak serum concentration varies depending on the route of administration .

Result of Action

The primary result of pralidoxime chloride’s action is the reactivation of acetylcholinesterase, leading to the breakdown of accumulated acetylcholine . This restores normal function at neuromuscular junctions, relieving symptoms such as muscle weakness and respiratory depression associated with organophosphate poisoning .

Action Environment

The efficacy of pralidoxime chloride can be influenced by several factors. Its effectiveness is dependent on timely administration, ideally within 24 hours of organophosphate exposure . Additionally, its poor penetration of the blood-brain barrier limits its effect on centrally-mediated respiratory depression . It is often used in conjunction with atropine, a muscarinic antagonist, to help reduce the parasympathetic effects of organophosphate poisoning .

Biochemical Analysis

Biochemical Properties

Pralidoxime Chloride, (Z)-, interacts with the enzyme acetylcholinesterase, which is crucial for nerve function . Organophosphates bind to the esteratic site of acetylcholinesterase, initially causing reversible inactivation of the enzyme . If administered within 24 hours of organophosphate exposure, Pralidoxime Chloride, (Z)-, can reactivate acetylcholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and the enzyme .

Cellular Effects

The primary cellular effect of Pralidoxime Chloride, (Z)-, is the reactivation of acetylcholinesterase, which is initially inactivated by organophosphates . This reactivation allows the destruction of accumulated acetylcholine and the restoration of normal function at neuromuscular junctions .

Molecular Mechanism

The molecular mechanism of Pralidoxime Chloride, (Z)-, involves binding to the anionic site of the acetylcholinesterase enzyme, which is not blocked by the organophosphate . It then displaces the phosphate from the serine residue, allowing the enzyme to regain its function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pralidoxime Chloride, (Z)-, can change over time. For instance, Pralidoxime Chloride, (Z)-, can slow the process of “aging” of phosphorylated cholinesterase to a non-reactivatable form . It also detoxifies certain organophosphates by direct chemical reaction .

Dosage Effects in Animal Models

In animal models, the effects of Pralidoxime Chloride, (Z)-, can vary with different dosages . For instance, in a mouse model of lethal carbaryl poisoning, high doses of Pralidoxime Chloride, (Z)-, were found to be potentially harmful, while low doses improved survival .

Metabolic Pathways

Pralidoxime Chloride, (Z)-, is involved in the metabolic pathway of organophosphate detoxification . It interacts with the enzyme acetylcholinesterase, which is part of the cholinergic synapse and glycerophospholipid metabolism pathways .

Transport and Distribution

It is known that Pralidoxime Chloride, (Z)-, primarily acts outside of the central nervous system to reactivate cholinesterase .

Subcellular Localization

Given its mechanism of action, it is likely to be found wherever acetylcholinesterase is present, such as in the synaptic clefts of neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pralidoxime chloride is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine, resulting in the formation of pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt . The iodide salt can be converted to the chloride salt through ion exchange processes.

Industrial Production Methods

In industrial settings, the preparation of pralidoxime chloride involves dissolving the compound in deionized water and methanol to create standard stock solutions. The solution is then subjected to various purification and quality control processes to ensure its efficacy and safety .

Chemical Reactions Analysis

Types of Reactions

Pralidoxime chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The oxime group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo redox reactions, although these are less common in its typical applications.

Common Reagents and Conditions

Common reagents used in reactions involving pralidoxime chloride include hydroxylamine for the initial synthesis and methyl iodide for alkylation. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major product formed from the synthesis of pralidoxime chloride is the iodide salt, which can be further processed to obtain the chloride salt. Other by-products may include unreacted starting materials and minor impurities that are removed during purification .

Scientific Research Applications

Pralidoxime chloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Obidoxime: Another oxime used as an antidote for organophosphate poisoning.

    HI-6: A more potent oxime with a broader spectrum of activity against various nerve agents.

    Trimedoxime: Known for its effectiveness in reactivating acetylcholinesterase inhibited by certain organophosphates.

    Methoxime: Used in similar applications but with different pharmacokinetic properties.

Uniqueness

Pralidoxime chloride is unique in its specific binding affinity and reactivation mechanism for acetylcholinesterase. While other oximes like obidoxime and HI-6 may offer broader activity, pralidoxime chloride remains a widely used and FDA-approved antidote for organophosphate poisoning .

Properties

IUPAC Name

(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGSLXSBYYMVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=NO.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC=C1/C=N\O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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